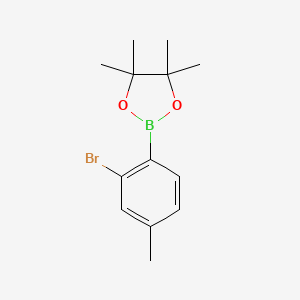![molecular formula C37H51N3 B6318994 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine CAS No. 1326217-95-1](/img/structure/B6318994.png)
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridine core substituted with bulky tert-butyl groups and phenylimino groups, which contribute to its steric hindrance and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diacetylpyridine and 3,5-di-tert-butylaniline.
Condensation Reaction: The 2,6-diacetylpyridine undergoes a condensation reaction with 3,5-di-tert-butylaniline in the presence of an acid catalyst, such as hydrochloric acid, to form the desired imine product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine involves its ability to form stable complexes with metal ions. The bulky tert-butyl groups provide steric protection, while the imine groups facilitate coordination with metal centers. This compound can influence various molecular targets and pathways, depending on the metal ion it coordinates with and the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butylpyridine
- 2,6-Di-tert-butyl-4-methylpyridine
- 2,4,6-Tri-tert-butylpyridine
Uniqueness
2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine is unique due to its combination of steric hindrance and electronic properties, which make it an effective ligand for forming stable metal complexes. Its bulky tert-butyl groups provide steric protection, while the imine groups enhance its coordination ability, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(3,5-ditert-butylphenyl)-1-[6-[N-(3,5-ditert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51N3/c1-24(38-30-20-26(34(3,4)5)18-27(21-30)35(6,7)8)32-16-15-17-33(40-32)25(2)39-31-22-28(36(9,10)11)19-29(23-31)37(12,13)14/h15-23H,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWMPHPGWBXLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Calix[7]hydroquinone](/img/structure/B6318946.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)





![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
